molecular formula C22H20FN3O3S B2666538 1-[2-(2-FLUOROPHENOXY)ACETYL]-N-[3-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]AZETIDINE-3-CARBOXAMIDE CAS No. 1448066-23-6

1-[2-(2-FLUOROPHENOXY)ACETYL]-N-[3-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]AZETIDINE-3-CARBOXAMIDE

Cat. No.: B2666538
CAS No.: 1448066-23-6
M. Wt: 425.48
InChI Key: NBXXCCQSDURSKT-UHFFFAOYSA-N
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Description

1-[2-(2-FLUOROPHENOXY)ACETYL]-N-[3-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]AZETIDINE-3-CARBOXAMIDE is a complex organic compound that features a combination of fluorophenoxy, thiazole, and azetidine moieties

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential use as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-FLUOROPHENOXY)ACETYL]-N-[3-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]AZETIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the fluorophenoxyacetyl intermediate, followed by the introduction of the thiazole moiety. The final step involves the formation of the azetidine ring and its subsequent acylation to form the target compound. Common reagents used in these reactions include fluorophenol, thiazole derivatives, and azetidine precursors, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-FLUOROPHENOXY)ACETYL]-N-[3-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 1-[2-(2-FLUOROPHENOXY)ACETYL]-N-[3-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit antimicrobial and antiviral activities.

    Fluorophenoxy Compounds: Similar compounds include fluoxetine and other fluorinated aromatic compounds used in pharmaceuticals.

    Azetidine Derivatives: Azetidine-2-carboxylic acid and its derivatives are known for their biological activity and use in peptide synthesis.

Uniqueness

1-[2-(2-FLUOROPHENOXY)ACETYL]-N-[3-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]AZETIDINE-3-CARBOXAMIDE is unique due to its combination of fluorophenoxy, thiazole, and azetidine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-(2-fluorophenoxy)acetyl]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S/c1-14-24-19(13-30-14)15-5-4-6-17(9-15)25-22(28)16-10-26(11-16)21(27)12-29-20-8-3-2-7-18(20)23/h2-9,13,16H,10-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXXCCQSDURSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CN(C3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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